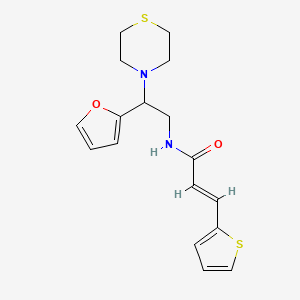
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H20N2O2S2 and its molecular weight is 348.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O2S2, with a molecular weight of 348.5 g/mol. Its structure features a furan ring, a thiomorpholine moiety, and a thiophene ring, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Receptors : The compound may interact with various receptors in the body, potentially modulating their activity. For instance, compounds with similar structures have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors .
- Enzyme Inhibition : The compound could inhibit specific enzymes, which is a common mechanism for many bioactive compounds. For example, related compounds have been identified as inhibitors of SARS-CoV-2 main protease .
- Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of compounds containing furan and thiophene moieties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the efficacy of furan-containing compounds in targeting cancer cells, with some derivatives demonstrating IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that furan and thiophene derivatives can exhibit activity against various bacterial strains, suggesting that this compound may have similar effects.
Case Studies and Research Findings
- Case Study on Nicotinic Receptors : A related study on 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated its role as a positive allosteric modulator of α7 nicotinic receptors, leading to anxiolytic-like effects in animal models . This suggests that this compound could potentially influence similar pathways.
- SARS-CoV-2 Inhibition : Research on furan derivatives has identified several compounds as effective inhibitors of SARS-CoV-2 main protease, with IC50 values indicating strong inhibitory activity. This highlights the potential for developing antiviral therapies based on similar structural frameworks .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-17(6-5-14-3-2-10-23-14)18-13-15(16-4-1-9-21-16)19-7-11-22-12-8-19/h1-6,9-10,15H,7-8,11-13H2,(H,18,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUETXSMENCFQTL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














